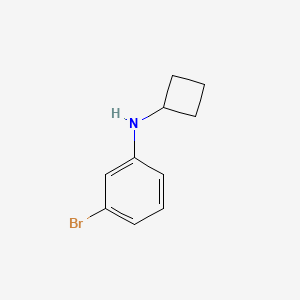
3-bromo-N-cyclobutylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-cyclobutylaniline is a chemical compound that is used in various industrial and scientific applications . It is available commercially for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic methods including FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction . Density functional theory (DFT) has been used to further calculate the molecular structure .Physical and Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 262.58 . It is a powder at room temperature . More detailed physical and chemical properties would likely be found in specialized chemical literature or databases.Applications De Recherche Scientifique
Herbicide Resistance in Plants
3-bromo-N-cyclobutylaniline is structurally similar to bromoxynil, a herbicide used to control weeds by inhibiting photosynthesis. Research by Stalker, Mcbride, and Malyj (1988) detailed the development of herbicide resistance in transgenic tobacco plants expressing a bacterial gene, bxn. This gene encodes a nitrilase converting bromoxynil to its primary metabolite, thereby conferring resistance to high levels of bromoxynil in these plants. The study underscores a novel approach to herbicide resistance through the introduction of a catabolic detoxification gene into plants Stalker, Mcbride, & Malyj, 1988.
Synthetic Chemistry and Drug Development
Efforts in synthetic chemistry have led to the development of compounds structurally related to this compound, with applications in drug development. Brand, de Candole, and Brown (2003) synthesized a novel series of functionalized 3-aminocyclobut-2-en-1-ones, structurally similar to this compound, by facile condensation. These compounds were found to be potent antagonists of VLA-4, indicating potential therapeutic applications Brand, de Candole, & Brown, 2003.
Polymer-Conjugated Auger Electron Emitters
In the field of targeted cancer therapy, the synthesis of complex molecules like ellipticine-aimed polymer-conjugated Auger electron emitters showcases the application of bromine-containing compounds. Sedláček et al. (2011) described a system where an ellipticine derivative-bound iodine-125 attached to hydrazide moieties containing poly[N-(2-hydroxypropyl)methacrylamide] is used for triple-targeting in tumor tissues. This research highlights the potential of bromine-based compounds in developing advanced cancer therapeutics Sedláček et al., 2011.
Nucleic Acid-Based Therapeutic Molecules
The field of gene therapy also benefits from compounds related to this compound. Morris et al. (2007) reported on a short amphipathic peptide, Pep-3, which forms stable complexes with peptide-nucleic acid analogues, enhancing their delivery into a wide variety of cell lines without associated cytotoxicity. This work provides insights into peptide-based delivery technologies for DNA mimics, with potential therapeutic applications Morris et al., 2007.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-N-cyclobutylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXBREDJSDZJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2650107.png)
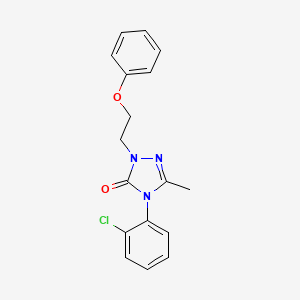
![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)
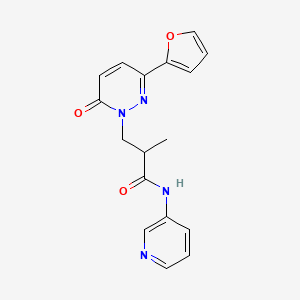
![3-(4-fluorophenyl)-1-(5-formyl-2-methoxybenzyl)-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2650116.png)
![3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2650117.png)
![N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2650119.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2650120.png)
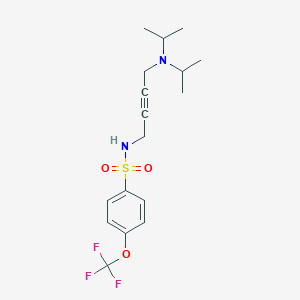
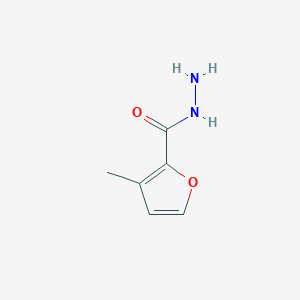
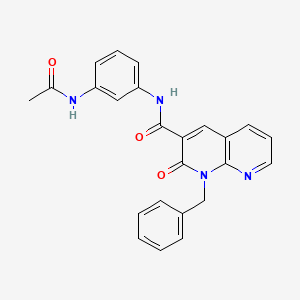
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2650126.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol](/img/structure/B2650128.png)
